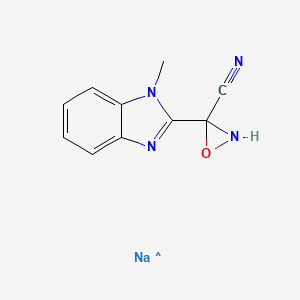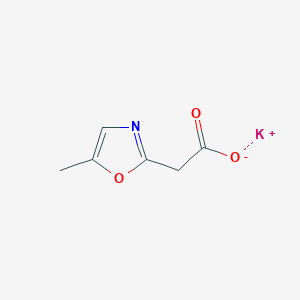![molecular formula C12H26N2O B1415898 3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol CAS No. 1824134-42-0](/img/structure/B1415898.png)
3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol
Overview
Description
“3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol” is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.35 . It is also known by the synonym "1-Piperidinepropanol, 4-(2-aminoethyl)-β,β-dimethyl-" .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a 2,2-dimethylpropan-1-ol group and an aminoethyl group .Chemical Reactions Analysis
Piperidine derivatives, including this compound, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Hydroaminomethylation and Chemical Synthesis
Hydroaminomethylation with Novel Rhodium-Carbene Complexes : Research investigated the hydroaminomethylation of aromatic olefins using novel [RhCl(cod)(carbene)] complexes, demonstrating the efficient synthesis of biologically active 1-amino-3,3-diarylpropenes with high chemo- and regioselectivity. The study emphasized the potential of this method in pharmaceutical applications, showcasing a catalytic approach to complex chemical structures (Ahmed et al., 2007).
Electronic Structure and Reactivity
On the Causes of Potential Inversion in Tetrakis(amino)benzenes : Investigated the electronic characteristics and reactivity of difluoro-1,2,4,5-tetrakis(amino)benzene compounds, revealing insights into their potential inversion phenomena. This study contributes to understanding the electronic behavior and reactivity of these complex molecules, potentially guiding future research in material science and electronics (Adams et al., 2010).
Mass Spectrometry in Drug Analysis
Tandem Mass Spectrum of a Growth Hormone Secretagogue : Explored the mass spectrometric behavior of a growth hormone secretagogue, highlighting the compound's fragmentation and rearrangement under specific conditions. This research contributes to the analytical methods in pharmaceuticals, providing insights into the behavior of complex organic molecules in mass spectrometry (Qin, 2002).
Thermodynamics and Stability
Thermochemistry of Methylpiperidines : Investigated the thermochemical properties of methylpiperidines to understand the influence of the methyl group on the stability and conformational behavior of the piperidine ring. This research is crucial in designing and predicting the stability of pharmaceutical and chemical compounds (Ribeiro da Silva et al., 2006).
Molecular Docking and Crystallography
Exploration of Weak Hydrogen Bonds in Arylmethyl Piperidine Carbothioimidates : Analyzed the crystal structures and molecular docking of certain arylmethyl piperidine carbothioimidates, revealing the influence of specific groups on intermolecular interactions. This study offers valuable insights into molecular interactions and could be beneficial in designing drugs with improved efficacy (Al-Mutairi et al., 2021).
Future Directions
Piperidine derivatives, including this compound, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-12(2,10-15)9-14-7-4-11(3-6-13)5-8-14/h11,15H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVUEMXJPKLJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)


![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)
![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)

![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)




